molecular formula C20H13BrF3N5OS B4577530 2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B4577530
M. Wt: 508.3 g/mol
InChI Key: FOJPHPHUHMOQKS-UHFFFAOYSA-N
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Description

Compounds featuring the thieno[3,2-d]pyrimidine moiety exhibit a wide range of biological activities, leading to significant interest in their synthesis and structural analysis. These molecules often serve as key intermediates or final products in the development of pharmacologically relevant agents due to their unique chemical and physical properties (Noh et al., 2020).

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines can involve various strategies, including reactions with Vilsmeier–Haack reagent, cyclization procedures, and the use of ketones and ethyl cyanoacetate in catalytic conditions for the formation of the core structure. These methods highlight the versatility and efficiency in accessing the thieno[3,2-d]pyrimidine scaffold, offering mild reaction conditions and good yields (Shi et al., 2018).

Molecular Structure Analysis

Structural characterization techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis are crucial for confirming the identity and purity of synthesized thieno[3,2-d]pyrimidines. These analytical methods provide detailed insights into the molecular structure, confirming the successful synthesis of the target compounds (Yin & Song, 2022).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines participate in a variety of chemical reactions, including nucleophilic substitution, cyclization, and functionalization, which are essential for further derivatization and exploration of their chemical properties. These reactions enable the introduction of various functional groups, enhancing the molecule's potential for biological activity and pharmacological applications (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidines, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core structure. These properties are critical for determining the compound's suitability for further development and application in various fields (Gad-Elkareem et al., 2011).

Chemical Properties Analysis

The chemical properties of thieno[3,2-d]pyrimidines, including reactivity, stability under various conditions, and interactions with biological targets, are central to their potential as pharmacological agents. Investigations into these properties facilitate the design and synthesis of novel compounds with improved activity and selectivity (Magoulas et al., 2020).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research in this area focuses on synthesizing and characterizing novel compounds with potential biological and pharmaceutical applications. For instance, studies on new substituted thieno-fused bicyclic compounds and thieno[2,3-b]pyridine derivatives reveal a keen interest in developing molecules with unique structural and chemical properties. These compounds are often analyzed using spectroscopic methods and crystallography to understand their potential applications further (Y. Mabkhot et al., 2015).

Biological Evaluation and Antimicrobial Activity

A significant area of application for these molecules is in the biological evaluation, where they are tested for various activities, such as anticancer, anti-inflammatory, and antimicrobial effects. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promise in therapeutic applications (A. Rahmouni et al., 2016). Another study focused on the antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting the potential of these compounds in combating microbial infections (M. Gad-Elkareem et al., 2011).

Synthesis Techniques and Methodologies

The synthesis of these compounds often involves complex reactions and methodologies that are of interest to researchers in organic chemistry and pharmaceutical sciences. For instance, the development of quinazolin-4(3H)-ones via amidine N-arylation presents a novel synthetic route that could be applicable to a wide range of heterocyclic compounds, potentially including the one (Bryan Li et al., 2013).

Antimicrobial and Anti-inflammatory Applications

Compounds within this chemical space have also been explored for their antimicrobial and anti-inflammatory properties. For example, studies on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents show the potential of these molecules in medical and pharmaceutical applications, suggesting a similar potential for the compound if structurally and functionally related (R. Aggarwal et al., 2014).

properties

IUPAC Name

4-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3N5OS/c1-8-6-12(20(22,23)24)26-19-13(8)15-16(31-19)18(30)28-17(27-15)11-7-25-29-14(11)9-2-4-10(21)5-3-9/h2-7,17,27H,1H3,(H,25,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJPHPHUHMOQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=C(NN=C4)C5=CC=C(C=C5)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 3
2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 4
2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 5
2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

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